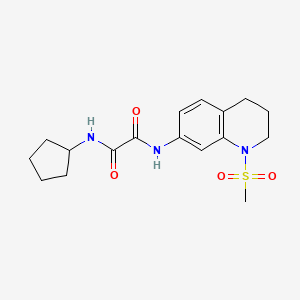

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-25(23,24)20-10-4-5-12-8-9-14(11-15(12)20)19-17(22)16(21)18-13-6-2-3-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFURHIVMJRCHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes sulfonylation to introduce the methylsulfonyl group. This is followed by the formation of the oxamide linkage through a coupling reaction with cyclopentylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfonyl group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-cyclopentyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to specific proteins, affecting their function. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues synthesized for carbonic anhydrase (CA) inhibition and other therapeutic targets. Key comparisons include:

2.1 Methanesulfonyl-Containing Analogues

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24) : Structure: Lacks the cyclopentyl-ethanediamide linker; instead, a methanesulfonamide group is directly attached to the tetrahydroquinoline core. Activity: Demonstrated CA inhibition in kinetic assays, though potency varies with substituents.

- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 25) : Structure: Features a methyl group at the 1-position of the tetrahydroquinoline instead of methanesulfonyl. Properties: Lower melting point (226–227°C) compared to Compound 24, likely due to reduced hydrogen-bonding capacity from the methyl group. Activity: Methyl substitution may decrease CA affinity due to weaker sulfonamide-Zn²⁺ interaction in the active site.

2.2 Ethanediamide-Linked Analogues

- N-(2,2-diethoxyethyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide (RN: 941983-75-1) : Structure: Replaces the cyclopentyl group with a diethoxyethyl substituent. Properties: The diethoxyethyl group likely increases solubility in polar solvents compared to the cyclopentyl variant.

Table 1: Comparative Analysis of Key Compounds

Hydrogen-Bonding and Crystallography

The ethanediamide linker in the target compound facilitates dual hydrogen-bond donor/acceptor interactions, a feature absent in simpler sulfonamide analogues (e.g., Compounds 24 and 25). This could enhance binding to CA isoforms or influence crystal packing, as hydrogen-bonding patterns are critical for molecular aggregation and stability . By contrast, the diethoxyethyl analogue (RN: 941983-75-1) may prioritize solubility over strong intermolecular interactions due to its ether groups.

Biological Activity

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.

Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

- Molecular Formula : C16H22N2O4S

- Molecular Weight : 350.42 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Soluble in DMSO |

| LogP | Not available |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide exhibits biological activity primarily through the inhibition of specific enzymes and receptors. It has been suggested that the methanesulfonyl group enhances the compound's ability to interact with target proteins.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. Its effectiveness was tested in vitro against Gram-positive and Gram-negative bacteria.

- CNS Activity : The tetrahydroquinoline moiety is associated with neuroactive properties. Research has shown potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine.

- Anti-inflammatory Effects : Some studies have indicated that the compound may reduce inflammation markers in cellular models, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of tetrahydroquinoline derivatives showed that N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study using rodent models, the compound demonstrated a reduction in anxiety-like behavior as assessed by the elevated plus maze test. Doses ranging from 5 to 20 mg/kg were effective in producing significant results compared to control groups.

Toxicity Studies

Toxicity evaluations are crucial for assessing the safety profile of N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide. Current data suggest a low toxicity profile at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Q. How does the cyclopentyl group influence metabolic stability compared to aromatic substituents?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes; quantify parent compound via LC-MS.

- Metabolite ID : Cyclopentyl reduces CYP3A4-mediated oxidation compared to phenyl groups (t1/2: 120 vs. 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.